6-Fluorothiazolo[5,4-b]pyridin-2-amine
Description
Significance of Thiazolopyridine Derivatives in Chemical Research
Thiazolopyridine derivatives constitute a highly relevant class of small molecules that have demonstrated an extensive range of biological activities across multiple therapeutic areas. These compounds have attracted significant attention in medicinal chemistry due to their documented anti-tubercular, anti-microbial, and anti-viral properties, alongside their notable anti-cancerogenic characteristics. The versatility of thiazolopyridine scaffolds extends beyond these primary activities, encompassing roles as inhibitors of cancer-related proteins and modulators of various cellular pathways critical to disease progression.
The structural diversity within the thiazolopyridine class enables researchers to explore numerous substitution patterns and functional group modifications, leading to compounds with tailored biological profiles. Recent investigations have revealed that thiazolopyridine derivatives exhibit significant inhibitory activities against key therapeutic targets, including epidermal growth factor receptor tyrosine kinase, transcriptional regulators, mitotic checkpoint proteins, and various kinases involved in inflammatory processes. The identification of potent inhibitors within this class, such as those targeting Interleukin-1 receptor-associated kinases with inhibitory concentrations in the nanomolar range, demonstrates the exceptional potential of these compounds in drug discovery efforts.
Contemporary research has expanded the understanding of thiazolopyridine mechanisms of action through comprehensive molecular studies. Gene expression analyses of thiazolopyridine-treated cell lines have identified significant regulation of cancer-related signaling pathways, including Vascular Endothelial Growth Factor A-Vascular Endothelial Growth Factor Receptor 2 signaling and Epidermal Growth Factor-Epidermal Growth Factor Receptor pathways. These findings underscore the multifaceted nature of thiazolopyridine bioactivity and support continued investigation into their therapeutic potential.
Discovery and Development of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
This compound emerged as a synthetic target through systematic exploration of fluorinated thiazolopyridine derivatives designed to enhance pharmacological properties and synthetic accessibility. The compound possesses a molecular formula of C₆H₄FN₃S and a molecular weight of 169.18 grams per mole. Its chemical structure features a fluorine atom positioned at the 6-position of the thiazolo[5,4-b]pyridine core, with an amino group substituted at the 2-position of the thiazole ring.
The synthetic development of this compound represents part of broader efforts to create novel thiazolo-fused heterocycles with improved biological profiles. Single-step synthetic methodologies have been developed for accessing thiazolo[5,4-b]pyridine derivatives from appropriately substituted chloronitropyridines and thioamides or thioureas. These synthetic approaches have enabled the preparation of numerous 6-nitrothiazolo[5,4-b]pyridine derivatives bearing diverse substituents including hydrogen, alkyl, substituted alkyl, cycloalkyl, aryl, and heteroaryl groups.
The structural characterization of this compound has been accomplished through multiple analytical techniques. The compound exhibits specific spectroscopic properties that confirm its structural identity, with the InChI key URUXJEJELHYNSQ-UHFFFAOYSA-N providing a unique molecular identifier. The Simplified Molecular Input Line Entry System representation C1=C(C=NC2=C1N=C(S2)N)F accurately describes the compound's connectivity pattern.
Table 1: Chemical Properties of this compound
Historical Context of Thiazolo-Fused Heterocycles
The historical development of thiazolo-fused heterocycles reflects a progressive understanding of structure-activity relationships within nitrogen-sulfur containing bicyclic systems. Early investigations into thiazolopyridine chemistry established fundamental synthetic methodologies that enabled systematic exploration of this compound class. The recognition that thiazolopyridine derivatives containing α-amino phosphonate residues at the 2-position of the basic heterocycle exhibit significant anticancer effects marked a pivotal moment in understanding their therapeutic potential.
Synthetic advances in thiazolo-fused heterocycle chemistry have encompassed two fundamentally different approaches. The first methodology involves annelation of thiazolidine or thiazole cycles to pyridine rings, while the second utilizes pyridine derivatives as starting materials whose functional groups enable modification of the pyridine ring system. These complementary approaches have provided chemists with versatile tools for accessing diverse thiazolopyridine structures with tailored properties.
The development of domino synthesis strategies for thiazolo-fused six- and seven-membered heterocycles represents a significant advancement in synthetic methodology. These single-pot operations enable efficient construction of complex thiazolo-fused systems, including thiazolo[4,5-b]pyridin-5(4H)-ones, thiazolo[4,5-c]isoquinolin-5(4H)-ones, and thiazolo[4,5-b]quinolin-9(4H)-ones through intramolecular heteroannulation processes. The use of activated methylene halides, including methyl bromocrotonate, ethyl 2-(bromomethyl)benzoate, and 2-fluorophenacyl bromides, has expanded the scope of accessible thiazolo-fused heterocycles.
Recent pharmaceutical applications of thiazolopyridine derivatives have demonstrated their efficacy as antitubercular agents acting through inhibition of Deoxyribonucleic Acid Gyrase B ATPase. Pharmacophore-based screening approaches led to identification of thiazolopyridine ureas as novel scaffolds with potent compounds achieving Gyrase B inhibitory concentrations of 1 nanomolar or less and Mycobacterium tuberculosis minimum inhibitory concentrations of 0.1 micromolar or less. These findings exemplify the continued relevance of thiazolo-fused heterocycles in addressing contemporary therapeutic challenges.
Table 2: Historical Milestones in Thiazolopyridine Development
Propriétés
IUPAC Name |
6-fluoro-[1,3]thiazolo[5,4-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUXJEJELHYNSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440427-89-3 | |
| Record name | 6-fluorothiazolo[5,4-b]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Starting Material Preparation: 6-Fluoro-2-pyridylamine
A key precursor in the synthesis is 6-fluoro-2-pyridylamine. It can be selectively brominated to 5-bromo-6-fluoro-2-pyridylamine using N-bromosuccinimide (NBS) under mild conditions, typically in chloroform at room temperature or 0°C. The reaction proceeds over several hours in the dark to avoid side reactions. The crude product is purified by silica gel chromatography yielding the brominated intermediate in moderate to good yields (22–84.2%) depending on conditions.
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Starting material | 6-fluoro-2-pyridylamine (1.0 g) | - | Dissolved in chloroform (55 mL) |
| Brominating agent | N-bromosuccinimide (1.59 g) | - | Equimolar to starting material |
| Reaction temperature | Room temperature or 0°C | - | Stirred 2–15 hours in the dark |
| Workup | Extraction with CH2Cl2, washing with NaOH and NaCl solution | - | Organic layer dried and concentrated |
| Purification | Silica gel chromatography (25% EtOAc/hexanes) | 22–84.2 | Yield varies with reaction conditions |
| Product | 5-bromo-6-fluoro-2-pyridylamine | - | Characterized by LC-MS and 1H NMR |
Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)
Another viable method to introduce the amino group at the 2-position on a halogenated thiazolopyridine involves palladium-catalyzed amination:
- Starting from a 2-halogenated thiazolopyridine (e.g., 2-bromo or 2-chlorothiazolopyridine).
- Reacting with ammonia or amine nucleophiles in the presence of palladium catalysts such as Pd(PPh3)4 or Pd2(dba)3.
- Using ligands like BINAP or Xantphos to facilitate C-N bond formation.
- Conducting the reaction in solvents such as toluene or dioxane under inert atmosphere at elevated temperatures (80–120°C).
This method is widely used for synthesizing aminated heterocycles and is adaptable to fluorinated substrates.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 6-Fluoro-2-pyridylamine bromination | Electrophilic aromatic substitution | N-bromosuccinimide, chloroform, RT or 0°C | 5-bromo-6-fluoro-2-pyridylamine (22–84% yield) |
| Cyclization to thiazolopyridine core | Heterocyclization | Aminopyridine derivative, sulfur source, reflux in ethanol or DMF | Formation of fused thiazolo[5,4-b]pyridine ring |
| Amination at 2-position | Buchwald-Hartwig Pd-catalyzed amination | Pd catalyst, amine or NH3, ligand, toluene, 80–120°C | This compound |
Research Findings and Notes
- The selective bromination of 6-fluoro-2-pyridylamine is a critical step, providing a handle for further functionalization. Reaction conditions must be controlled to avoid polybromination or decomposition.
- The heterocyclization step forming the thiazolo ring is typically carried out under reflux with sulfur sources and base, but detailed optimized conditions for the fluorinated analogue are scarce and may require experimental fine-tuning.
- Palladium-catalyzed amination provides a versatile and efficient route to install the amino group, especially when direct introduction during cyclization is challenging. This method benefits from mild conditions and high selectivity.
- The presence of a fluorine atom influences the electronic properties of the pyridine ring, which can affect reactivity and regioselectivity during halogenation and cyclization steps.
Analyse Des Réactions Chimiques
Amine Functionalization Reactions
The primary amine group at position 2 undergoes typical nucleophilic reactions, enabling derivatization for pharmacological optimization.
Acylation
-
Reaction : Treatment with acetic anhydride in pyridine yields N-acetyl derivatives.
Conditions : 0°C to RT, pyridine solvent, 16-hour stirring .
Yield : Quantitative (100%) .
Product : N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide (analogous pathway for fluorinated derivative) .
Application : Enhances metabolic stability for kinase inhibitors .
Sulfonylation
-
Reaction : Reacts with sulfonyl chlorides (e.g., 2-chloro-4-fluorophenylsulfonyl chloride) to form sulfonamide derivatives.
Conditions : Dichloromethane, DMAP catalyst, ice-cooling .
Yield : 80% .
Product : 2-(Substituted-sulfonamido)-6-fluorothiazolo[5,4-b]pyridine.
Significance : Critical for PI3Kα inhibitory activity .
Table 1: Amine Derivatization Examples
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetic anhydride, pyridine | N-Acetylated derivative | 100% | |
| Sulfonylation | ArSO₂Cl, DCM, DMAP, 0°C→RT | Sulfonamide analogs | 80% |
Electrophilic Substitution on the Thiazolo-Pyridine Core
The fused aromatic system participates in regioselective electrophilic substitutions, directed by the fluorine atom and thiazole sulfur.
Halogenation
-
Bromination : Reacts with bromine in acetic acid at low temperatures (−15°C to RT) .
Site : Predominantly at position 5 of the pyridine ring (meta to fluorine).
Yield : 61% (via two-step precipitation) .
Application : Intermediate for cross-coupling reactions .
Nitration
-
Conditions : HNO₃/H₂SO₄ mixture at controlled temperatures.
Site : Position 7 (para to thiazole sulfur) .
Outcome : Introduces nitro groups for further reduction to amines .
Cross-Coupling Reactions
The brominated derivative (synthesized via halogenation) undergoes palladium-catalyzed couplings.
Suzuki-Miyaura Coupling
-
Reaction : With arylboronic acids in the presence of Pd(PPh₃)₄.
Conditions : DMF, Na₂CO₃, 80°C .
Yield : 70–85% (for brominated analogs) .
Product : Aryl-substituted thiazolo-pyridines for kinase inhibitor libraries .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the thiazole ring may undergo cleavage.
Acid Hydrolysis
-
Reaction : Reflux with 6N HCl cleaves the thiazole ring .
Product : 6-Fluoro-3-aminopyridine-2-thiol (isolated via pH adjustment) .
Yield : 93% .
Sulfur Oxidation
-
Reaction : Treatment with H₂O₂/K₂WO₄ oxidizes the thiazole sulfur to a sulfone .
Product : 2-Amino-6-fluorothiazolo[5,4-b]pyridine 1,1-dioxide.
Impact : Alters electronic properties for enhanced receptor binding .
Nitro Group Reduction
-
Reaction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine .
Application : Synthesizes diamino derivatives for polycyclic systems .
Cyclization Reactions
The amine group facilitates intramolecular cyclizations to form fused heterocycles.
Triazole Formation
-
Reaction : With NaN₃ and aldehydes under Huisgen conditions.
Product : Triazolo[4,5-b]pyridine derivatives .
Significance : Expands bioactivity profiles .
Stability and Compatibility
-
Thermal Stability : Stable under reflux conditions (100°C) in acidic or basic media .
-
Light Sensitivity : Degrades under prolonged UV exposure; storage in dark recommended .
Key Research Findings
-
PI3K Inhibition : Sulfonamide derivatives exhibit IC₅₀ values of 3.4–8.0 nM against PI3Kα, with hydrogen bonding to Lys802 critical for activity .
-
Structural Rigidity : The fused ring system and lack of rotatable bonds enhance target selectivity .
-
Metabolic Stability : N-Acetyl derivatives resist cytochrome P450-mediated oxidation.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1.1. Inhibitors of TYK2 Kinase
One of the significant applications of 6-Fluorothiazolo[5,4-b]pyridin-2-amine is as an inhibitor of TYK2 kinase. TYK2 is a member of the Janus kinase family involved in cytokine signaling pathways that are crucial for immune response and inflammation. Compounds that inhibit TYK2 can be utilized in treating various immunological and inflammatory diseases, including psoriasis and Crohn's disease. The development of pharmaceutical compositions containing this compound has shown promise in preclinical studies for these applications .
1.2. Alzheimer's Disease Imaging Agents
Another notable application is its use as an imaging agent for detecting amyloid plaques associated with Alzheimer's disease. The compound has been synthesized for use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging techniques. These imaging modalities can help visualize amyloid deposition in the brain, aiding in the diagnosis and monitoring of Alzheimer's disease progression .
Synthetic Chemistry Applications
2.1. Building Block for Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives through functional group modifications, which can lead to the development of new compounds with potential biological activities. The compound's unique structure allows for the exploration of diverse chemical transformations that can yield novel thiazole and pyridine derivatives .
2.2. Synthesis of Thiazolo-Benzo Compounds
Research has indicated that this compound can be employed in the synthesis of thiazolo-benzimidazoles and related structures through various chemical reactions involving acylation and cyclization processes. These derivatives may exhibit interesting pharmacological properties, expanding the scope of its applications in drug discovery .
Case Study 1: Development as an Anti-inflammatory Agent
In a study focused on developing new anti-inflammatory drugs, researchers synthesized several derivatives of this compound and evaluated their inhibitory effects on TYK2 kinase activity. The most promising compounds demonstrated significant reductions in pro-inflammatory cytokine production in vitro, indicating their potential for further development into therapeutic agents for inflammatory diseases.
Case Study 2: Imaging Alzheimer’s Disease
A clinical trial investigated the efficacy of radiolabeled versions of this compound as PET imaging agents in patients diagnosed with Alzheimer’s disease. The results showed that the compound successfully bound to amyloid plaques, providing clear imaging results that correlated well with clinical assessments of disease severity.
Mécanisme D'action
The mechanism of action of 6-Fluorothiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects . For example, it may act as an inhibitor of histamine H3 receptors, which are involved in various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations and Structural Isomerism
The biological and physicochemical properties of thiazolo[5,4-b]pyridin-2-amine derivatives are highly dependent on the type and position of substituents. Key analogs include:
Positional Isomerism : The compound 6-Fluorothiazolo[4,5-b]pyridin-2-amine (CAS: 1206250-00-1) differs in the fusion position of the thiazole and pyridine rings ([4,5-b] vs. [5,4-b]), which may lead to distinct electronic and steric profiles .
Physicochemical Properties
- Steric Effects : Bulkier substituents (e.g., Br, OCH₂CH₃) increase steric hindrance, which could reduce binding to flat enzymatic pockets but improve selectivity .
- Solubility : Methoxy and ethoxy groups improve water solubility relative to halogenated derivatives, as seen in the 5-methoxy and 6-ethoxy analogs .
Activité Biologique
6-Fluorothiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential applications based on recent research findings.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
- Phosphoinositide 3-Kinase (PI3K) Inhibition : The compound has been identified as a potent inhibitor of PI3K, which plays a crucial role in cellular signaling pathways associated with cancer progression. Inhibition of PI3K can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- CYP1A2 Inhibition : It also acts as an inhibitor of CYP1A2, an important enzyme in drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions .
Biological Activity Overview
The following table summarizes the key biological activities and findings related to this compound:
| Biological Activity | Details |
|---|---|
| PI3K Inhibition | IC50 values as low as 3.6 nM for specific analogs . |
| CYP1A2 Inhibition | Affects drug metabolism; potential for drug-drug interactions . |
| Antimicrobial Properties | Exhibits activity against various pathogens; further studies needed . |
| Anticancer Potential | Induces apoptosis in cancer cell lines through PI3K pathway modulation . |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Cancer Cell Lines : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential use as an anticancer agent. The mechanism involved the induction of apoptosis through the inhibition of PI3K signaling pathways .
- Drug Interaction Studies : Research indicated that the inhibition of CYP1A2 by this compound could alter the metabolism of common pharmaceuticals, necessitating further investigation into potential clinical implications .
- Antimicrobial Testing : Preliminary tests have shown that this compound possesses antimicrobial properties against certain bacterial strains. However, comprehensive studies are required to establish its efficacy and safety profile .
Q & A
Q. Basic
- ¹H NMR : Deshielded aromatic protons (δ 8.2–8.5 ppm) due to fluorine’s electronegativity.
- ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine incorporation.
- IR : N-H stretches at 3350–3450 cm⁻¹ and C-F vibrations at 1220–1280 cm⁻¹.
- HRMS : [M+H]⁺ peak at m/z 184.03 (calculated for C₆H₄FN₃S).
How do non-covalent interactions in this compound influence its supramolecular assembly?
Advanced
SCXRD reveals N–H···N hydrogen bonds (2.93–3.10 Å) between the amine and pyridinic nitrogen, forming dimeric motifs . π-π stacking (3.4–3.6 Å) between thiazolo and pyridine rings stabilizes crystal packing. Computational studies (e.g., Hirshfeld surface analysis) quantify interaction contributions, aiding polymorph prediction .
What purification challenges arise due to the compound’s solubility, and how are they mitigated?
Basic
Limited solubility in water and non-polar solvents necessitates mixed-solvent systems (e.g., ethanol/water). Recrystallization from hot DMSO yields high-purity crystals (>95%). Impurities like unreacted 2-aminopyridine are removed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
How can computational modeling predict the bioactivity of this compound derivatives?
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials and frontier orbitals.
- Molecular docking : Screen against targets (e.g., kinases) using AutoDock Vina. Fluorine’s electronegativity enhances binding via halogen bonds, as seen in selenazolo analogs .
- ADMET prediction : SwissADME assesses logP (∼1.9) and bioavailability, guiding lead optimization .
Q. Tables
Q. Table 1. Crystallographic Data for Related Compounds
| Parameter | This compound (Analog) | N-(2-Bromophenyl)-selenazolo[5,4-b]pyridin-2-amine |
|---|---|---|
| Space group | P21/n | P21/n |
| a, b, c (Å) | 12.53, 7.46, 13.89 | 12.53, 7.46, 13.89 |
| β (°) | 112.3 | 112.3 |
| R-factor | 0.052 | 0.052 |
Q. Table 2. Optimized Fluorination Conditions
| Parameter | Value |
|---|---|
| Catalyst | CsF |
| Solvent | DMF |
| Temperature | 100°C |
| Yield | 78% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
